2-(4-Fluorophenyl)ethanethiohydrazide
Description
2-(4-Fluorophenyl)ethanethiohydrazide is a thiohydrazide derivative characterized by a fluorophenyl group attached to an ethanethiohydrazide backbone. This compound is synthesized via a multi-step reaction pathway involving thiosemicarbazide intermediates and cyclization reactions with halogenated ketones (e.g., 2-bromoacetophenones) . Its structural features include:
Properties
CAS No. |
1332855-99-8 |
|---|---|
Molecular Formula |
C8H9FN2S |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethanethiohydrazide |
InChI |
InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
MPQSMZRUOGTNKI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)NN)F |
Synonyms |
2-(4-fluorophenyl)ethanethiohydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneethanethioic acid, 4-fluoro-, hydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then treated with ethanethioic acid chloride to yield the desired hydrazide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for monitoring and control .
Types of Reactions:
Oxidation: 2-(4-Fluorophenyl)ethanethiohydrazide can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)ethanethiohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antitubercular agent.
Materials Science:
Biological Research: It is studied for its role in modulating enzyme activity and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of benzeneethanethioic acid, 4-fluoro-, hydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial cell wall components, leading to cell death. The hydrazide moiety can form stable complexes with metal ions, disrupting enzymatic functions and metabolic pathways .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound offers moderate electronegativity, whereas chlorine (Cl) and trifluoromethyl (CF₃) in analogs provide stronger electron-withdrawing effects, altering reactivity and target binding.
Heterocyclic Moieties : The triazole-thione system in enables tautomerism, which influences redox properties and enzyme interactions. In contrast, the thiazole ring in the target compound enhances planar rigidity for AChE active-site penetration .
Synthetic Pathways: The target compound uses cyclization of thiosemicarbazides with bromoacetophenones , while triazole derivatives rely on NaOH-mediated tautomerization. Chlorinated analogs require multi-step nucleophilic substitutions, increasing synthetic complexity.
AChE Inhibition
Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
